2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

O-GlcNAc transferase inhibition fragment-based drug design epigenetic probe

Scaffold for OGT chemical probe development with decoupled CYP liability. Custom synthesis available with batch COA and global shipping. • OGT inhibition (closest analog IC50 = 144.5 µM) without sugar-donor mimicry • Pyridin-3-yl (meta) configuration avoids CYP2C9 type II heme-iron coordination observed for the 4-yl isomer, predicting lower DDI risk • Maps onto pan-Pim inhibitor patent AU2014207691B2 (Pim-1 IC50 as low as 12 nM); ZINC20-annotated GRM1 pKi = 8.31 (Ki ≈ 4.9 nM) for CNS GPCR screening

Molecular Formula C18H12N4O2S
Molecular Weight 348.4 g/mol
Cat. No. B11007414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
Molecular FormulaC18H12N4O2S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C18H12N4O2S/c23-16-8-13(12-5-1-2-6-14(12)20-16)17(24)22-18-21-15(10-25-18)11-4-3-7-19-9-11/h1-10H,(H,20,23)(H,21,22,24)
InChIKeyYRRMGGCRMBRWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide – Core Scaffold & Physicochemical Profile


2-Hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide (C₁₈H₁₂N₄O₂S; MW 348.4 g/mol; logP ~3.49–3.65) is a heterocyclic small molecule integrating a 2-hydroxyquinoline-4-carboxamide core with a 4-(pyridin-3-yl)-1,3-thiazol-2-yl side chain [1][2]. The 2‑hydroxy substituent enables keto‑enol tautomerism to the 2‑oxo‑1,2‑dihydroquinoline form, a pharmacophoric feature exploited in fragment‑based O‑GlcNAc transferase (OGT) inhibitor design [3]. The pyridin‑3‑yl (meta) attachment distinguishes it from the pyridin‑2‑yl (ortho) isomer (CAS 1282115‑68‑7), with documented differential effects on cytochrome P450 type II binding and heme‑iron coordination [4]. No clinical development is reported; the compound serves as a research‑grade screening probe [2].

2‑Hydroxyquinoline scaffold with confirmed OGT active‑site engagement
Pyridin‑3‑yl substitution avoids CYP2C9 heme coordination, supporting metabolism‑liability assessment
Research‑grade probe compatible with multi‑target screening (OGT, CYP, kinase panels)

2-Hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide – Why Analogs Differ


Quinoline‑4‑carboxamide derivatives bearing pyridinyl‑thiazole side chains constitute a structurally compact but pharmacologically heterogeneous chemotype, with single‑atom variations (e.g., pyridine regioisomerism, 2‑hydroxy vs. 2‑H vs. 6‑methoxy) producing quantifiable shifts in target engagement, metabolic stability, and functional activity [1][2]. The target compound uniquely combines (i) the 2‑hydroxyquinoline tautomeric system implicated in OGT inhibition, (ii) a pyridin‑3‑yl (meta‑nitrogen) configuration that alters heme‑iron coordination propensity relative to the para or ortho isomers [2], and (iii) a thiazol‑2‑yl linker whose replacement by benzothiazole or simple aryl groups redirects selectivity across kinase and phosphatase targets [3][4]. Absent head‑to‑head data, generic interchange is precluded by the demonstrated sensitivity of CYP2C9 binding mode and ALP inhibitory potency to these exact structural features [2][4].

2‑Hydroxy requirement
2‑Hydroxy to 2‑H substitution may abolish OGT engagement, limiting direct substitution in OGT‑focused studies.
Pyridine regioisomerism
Pyridine regioisomerism (3‑yl vs 4‑yl) changes CYP2C9 heme coordination, potentially altering metabolic stability profiles.
Linker specificity
Thiazole‑to‑benzothiazole linker replacement redirects kinase/phosphatase selectivity, precluding interchangeable use in kinase assays.

2-Hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide – Differentiation Evidence vs. Analogs


OGT Inhibition: Scaffold vs. Unsubstituted Quinoline Core

In a fragment‑growing study on OGT inhibition, the 2‑hydroxyquinoline‑4‑carboxamide scaffold demonstrated measurable enzyme inhibition, with the most potent elongated analog (compound 6b) achieving an IC₅₀ of 144.5 µM in a recombinant OGT biochemical assay [1]. While this value reflects an elongated derivative rather than the target compound itself, the 2‑hydroxyquinoline‑4‑carboxamide fragment is the minimal pharmacophoric unit confirmed to engage the OGT active site [1]. In contrast, quinoline‑4‑carboxamide analogs lacking the 2‑hydroxy group (e.g., 2‑(pyridin‑3‑yl)‑N‑(1,3‑thiazol‑2‑yl)quinoline‑4‑carboxamide; CAS 954772‑76‑0) have not been reported as OGT inhibitors in primary literature, consistent with the requirement of the 2‑oxo tautomer for uridine‑mimetic hydrogen bonding [2].

OGT Inhibition vs 2‑H Analog
Cross-study comparable
Closest analog IC₅₀ = 144.5 µM; 2‑H analog lacks reported OGT activity
2‑Hydroxy group required for OGT engagement; essential for probe selection
Recombinant human OGT, UDP‑Glo™ assay
O-GlcNAc transferase inhibition fragment-based drug design epigenetic probe

Pyridine Isomer Effect on CYP2C9 Heme Binding

In a systematic SAR study of quinoline‑4‑carboxamide type II binding to CYP2C9, the pyridine nitrogen position governed heme‑iron coordination capability. The para‑pyridinyl (4‑yl) isomer exhibited direct Fe³⁺ coordination (type II difference spectrum λmax ≈ 428 nm), whereas the meta‑pyridinyl (3‑yl) and ortho‑pyridinyl (2‑yl) isomers failed to coordinate the heme iron, producing no type II spectral shift [1]. The target compound bears a pyridin‑3‑yl (meta) group, placing it in the non‑coordinating category together with the 2‑yl isomer . This predicts a reduced CYP2C9 inhibitory liability compared to the 4‑yl analog, while retaining the pyridine ring for hydrogen‑bond or π‑stacking interactions with other targets [1].

CYP2C9 Heme Binding: 3‑yl vs 4‑yl Isomer
Cross-study comparable
3‑yl isomer: no type II binding; 4‑yl isomer: direct Fe³⁺ coordination, λmax ~428 nm
3‑yl substitution avoids CYP2C9 heme‑iron coordination, potentially reducing metabolic liability
Recombinant CYP2C9, difference spectroscopy
CYP2C9 metabolism type II binding drug–drug interaction risk

Anticancer Activity & ALP Inhibition vs. Benzothiazole Analogs

A closely related series, N‑(benzo[d]thiazol‑2‑yl)‑2‑hydroxyquinoline‑4‑carboxamides (6a–6l), was evaluated for antiproliferative activity across five cancer lines and for human germ‑cell alkaline phosphatase (hGC‑ALP) inhibition. The most potent compounds (6d, 6i, 6k, 6l) achieved IC₅₀ values < 0.075 µM against PC‑3 prostate cancer cells and hGC‑ALP relative activities of 90–96% [1]. The target compound replaces the benzothiazole moiety with a 4‑(pyridin‑3‑yl)‑thiazol‑2‑yl group, a modification that introduces an additional hydrogen‑bond‑capable pyridine nitrogen while retaining the thiazole‑amide‑quinoline connectivity [2]. Direct head‑to‑head data are unavailable; however, the shared 2‑hydroxyquinoline‑4‑carboxamide core and thiazole‑amide linker establish a class‑level inference of ALP‑ and prostate‑cancer‑relevant activity, with the pyridin‑3‑yl substituent predicted to modulate solubility and target selectivity relative to the benzothiazole analog [3].

Anticancer Activity & ALP Inhibition
Class‑level inference
No direct data for target compound; benzothiazole analog series reported antiproliferative and ALP inhibition
Class‑level inference may support prostate cancer cell‑model and ALP screening; requires validation
Data from benzothiazole‑2‑hydroxyquinoline‑4‑carboxamide series (6a‑6l)
prostate cancer alkaline phosphatase inhibition anticancer agent

Pan-Pim Kinase Inhibition: Patent-Covered Chemotype

Patent AU2014207691B2 (Incyte Corporation) explicitly claims thiazole‑ and pyridine‑carboxamide derivatives of generic formula (I) encompassing quinoline‑, pyridinyl‑, and thiazolyl‑containing compounds as pan‑Pim kinase inhibitors [1]. The exemplified compounds demonstrated Pim‑1, Pim‑2, and Pim‑3 inhibitory activity with IC₅₀ values spanning low nanomolar to sub‑micromolar ranges (representative example: Pim‑1 IC₅₀ = 12 nM; Pim‑2 IC₅₀ = 47 nM; Pim‑3 IC₅₀ = 8 nM, assayed via Caliper mobility‑shift technology at ATP Km) [2]. The target compound’s quinoline‑4‑carboxamide‑thiazole‑pyridine architecture maps directly onto the Markush structure of formula (I), distinguishing it from simpler benzamide or pyridine‑only analogs that fall outside the patent’s quinoline‑bearing sub‑genus [1]. No specific IC₅₀ for the target compound is disclosed in the patent.

Pan‑Pim Kinase Inhibition
Class‑level inference
Target compound maps to patent chemotype; exemplified analogs show Pim‑1 IC₅₀ ~12 nM, Pim‑2 ~47 nM, Pim‑3 ~8 nM (no direct data for target)
Patent‑level class membership supports pan‑Pim kinase screening; compound‑specific data needed
Caliper mobility‑shift assay; ATP at Km
Pim kinase inhibition hematologic oncology kinase profiling

GRM1 Affinity Evidence from ZINC Database

The ZINC20 bioactivity database annotates a structurally identical entry (ZINC28827139; 2‑hydroxy‑N‑[4‑(pyridin‑3‑yl)‑1,3‑thiazol‑2‑yl]quinoline‑4‑carboxamide) with a pKi of 8.31 (ligand efficiency = 0.47) against human metabotropic glutamate receptor 1 (GRM1), derived from two independent observations [1]. The pKi of 8.31 corresponds to a Ki of approximately 4.9 nM, indicating high‑affinity GRM1 binding. Structural analogs lacking the 2‑hydroxy group or with altered pyridine regioisomerism (e.g., ZINC302036618, pyridin‑2‑yl isomer) show no GRM1 annotation in the same database, consistent with a distinct selectivity fingerprint [2]. Caution is warranted: the data originate from a single literature source (J. Med. Chem. 2007, 50, 5550–5553) and require independent replication [3].

GRM1 Binding Affinity
Supporting evidence
pKi = 8.31 (Ki ≈ 4.9 nM) from ZINC20 annotation
Annotated high GRM1 affinity suggests CNS probe potential; independent replication needed
Source: J. Med. Chem. 2007, requires confirmation
GPCR modulation metabotropic glutamate receptor neurological disorder

Drug-Likeness vs. 6-Methoxy & 2-Thiophenyl Analogs

Physicochemical profiling reveals that the target compound (MW = 348.4; logP = 3.49–3.65; HBD = 2; HBA = 6; rotatable bonds = 4) falls within favorable drug‑likeness space (Lipinski rule‑of‑5 compliant) [1]. The 6‑methoxy analog (MW = 362.4; logP ≈ 3.8 predicted) introduces additional lipophilicity and steric bulk at the quinoline 6‑position, potentially altering CYP metabolism and solubility . The 2‑thiophenyl analog (N‑[4‑(pyridin‑3‑yl)thiazol‑2‑yl]‑2‑(thiophen‑2‑yl)quinoline‑4‑carboxamide; MW = 414.5; CAS 477544‑95‑9) increases molecular weight by 66 Da and adds a sulfur heteroatom, which may enhance polarizability but risks hERG liability . The target compound’s 2‑hydroxy substitution provides a lower logP (3.49) relative to the 2‑thiophenyl analog (predicted logP ≈ 4.8) [1].

Drug‑Likeness Comparison
Class‑level inference
MW 348.4 vs 362.4 (6‑MeO) vs 414.5 (2‑thiophenyl); logP 3.49–3.65 vs ~3.8 vs ~4.8
Lower MW and logP support lead‑like chemical probe selection over bulkier analogs
ZINC20 computed properties; predicted logP
drug-likeness ADMET prediction chemical probe selection

2-Hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide – Recommended Research Applications


OGT Probe with Low CYP2C9 DDI Risk

The 2‑hydroxyquinoline‑4‑carboxamide scaffold is one of the few non‑sugar‑donor‑mimetic chemotypes with confirmed OGT inhibitory activity (closest analog IC₅₀ = 144.5 µM) [1]. The pyridin‑3‑yl (meta) substitution avoids the CYP2C9 type II heme‑iron coordination observed for the 4‑yl analog, predicting a lower drug‑drug interaction risk [2]. Researchers developing OGT chemical probes for epigenetic target validation can use this compound as a starting scaffold that decouples target engagement from CYP inhibition, a common pitfall of pyridine‑containing inhibitors.

Prostate Cancer Lead: Benzothiazole-Quinoline Expansion

The benzothiazole analog 6k demonstrated PC‑3 antiproliferative activity (IC₅₀ < 0.075 µM) and hGC‑ALP inhibition (92–96% relative activity) [3]. The target compound replaces the benzothiazole with a pyridin‑3‑yl‑thiazole moiety, offering a direct isosteric variation that may improve solubility while exploring SAR at the thiazole terminus. Procurement for prostate cancer cell‑panel screening is supported by the shared 2‑hydroxyquinoline‑4‑carboxamide core and thiazole‑amide pharmacophore.

Pan-Pim Inhibitor Screening in Hematologic Cancers

The compound maps onto the Markush structure of patent AU2014207691B2, which claims thiazole‑pyridine‑carboxamide derivatives as pan‑Pim inhibitors with Pim‑1 IC₅₀ values as low as 12 nM [4][5]. For industrial kinase profiling panels focused on hematologic malignancies (AML, multiple myeloma), the target compound provides a quinoline‑bearing representative within the patented chemotype, facilitating SAR expansion and freedom‑to‑operate analysis.

GPCR Screening for Neuroscience Targets

The ZINC20‑annotated GRM1 binding affinity (pKi = 8.31; Ki ≈ 4.9 nM) suggests potential CNS‑relevant GPCR activity [6]. Although requiring independent validation, this annotation distinguishes the target compound from the predominantly oncology‑focused quinoline‑4‑carboxamide analogs. Procurement for metabotropic glutamate receptor screening panels or CNS chemical biology programs is a differentiated application scenario supported by the existing database evidence.

Application
Selection Property
Validation Focus
OGT probe development with metabolic liability assessment
2‑Hydroxyquinoline scaffold with CYP2C9‑non‑coordinating pyridine regioisomer
Target‑engagement validation and CYP inhibition panel
Prostate cancer cell‑model studies with structural diversification
2‑Hydroxyquinoline‑4‑carboxamide as benzothiazole isostere
Antiproliferative endpoint and ALP inhibition profiling
Hematologic malignancy kinase profiling
Patent‑covered pan‑Pim inhibitor chemotype with quinoline scaffold
Pim kinase isoform selectivity profiling
GPCR screening for neuroscience target identification
GRM1 affinity annotation with selectivity distinct from oncology‑focused analogs
GRM1 binding confirmation and GPCR selectivity panel
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